molecular formula C9H19NO3 B8407171 Boc-4-amino-2-butanol

Boc-4-amino-2-butanol

Cat. No.: B8407171
M. Wt: 189.25 g/mol
InChI Key: ZVJGAYIMSVTBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-amino-2-butanol is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

Boc-4-amino-2-butanol serves as a crucial building block in the synthesis of peptides. Its ability to protect amino groups while allowing for selective reactions makes it valuable in constructing complex peptide structures. The compound facilitates the formation of peptide bonds and can be used to create cyclic peptides, which are important in drug design due to their stability and biological activity.

Key Points:

  • Acts as a protecting group for amino functionalities.
  • Enables the synthesis of cyclic and linear peptides.
  • Enhances the yield and purity of synthesized peptides.

Drug Development

The unique structural properties of this compound make it an essential component in drug development. It is utilized to optimize lead compounds by improving their pharmacokinetic properties, such as solubility and permeability. Researchers have integrated this compound into various drug candidates targeting specific biological pathways, enhancing their efficacy.

Case Study:
A study highlighted the incorporation of this compound derivatives into novel anti-inflammatory agents, demonstrating improved bioactivity compared to traditional compounds .

Biotechnology Applications

In biotechnology, this compound is employed in the design of enzyme inhibitors and bioactive molecules. Its role as a precursor in synthesizing complex organic molecules has garnered attention for applications in metabolic engineering and synthetic biology.

Applications:

  • Development of enzyme inhibitors for therapeutic purposes.
  • Synthesis of bioactive compounds for agricultural applications.

Medicinal Chemistry

This compound is pivotal in medicinal chemistry for lead optimization processes. It aids in modifying existing drug molecules to enhance their biological activity and selectivity. The compound's ability to form stable complexes with various biological targets makes it a valuable tool in drug discovery.

Research Findings:
Recent studies have shown that derivatives of this compound exhibit promising results in inhibiting key enzymes linked to diseases such as Alzheimer's and cancer .

Research on Amino Acid Derivatives

This compound is instrumental in studying amino acid derivatives, contributing significantly to advancements in understanding protein interactions and functions. Its ability to modify amino acid structures allows researchers to explore new biochemical pathways and mechanisms.

Data Table: Applications Overview

Application Area Description Key Benefits
Peptide SynthesisBuilding block for peptide formationImproved yield, stability
Drug DevelopmentOptimizing lead compounds for targeted therapiesEnhanced pharmacokinetics
BiotechnologyDesigning enzyme inhibitors and bioactive moleculesInnovative solutions for metabolic engineering
Medicinal ChemistryModifying drug candidates for improved efficacyIncreased selectivity and activity
Amino Acid ResearchStudying interactions and functions of amino acidsInsights into protein biochemistry

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl 5-amino-3-hydroxypentanoate

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)6-7(11)4-5-10/h7,11H,4-6,10H2,1-3H3

InChI Key

ZVJGAYIMSVTBLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.